28-Homodolicholide
Description
28-Homodolicholide is a C29-brassinosteroid (BR) belonging to the steroid lactone class, characterized by a 5α-cholestane carbon skeleton with oxygenated functional groups. Its IUPAC name, (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.0²,⁷.0¹²,¹⁶]octadecan-8-one, reflects its complex tetracyclic structure and hydroxylation at C22 and C23 . Biosynthetically, it derives from isofucosterol via intermediates such as 22-hydroxyisofucosterol and 6-deoxo-28-homoDS, with β-sitosterol serving as an alternative precursor . Analytical identification employs HPLC and IR spectroscopy, using methanol-water-acetonitrile mobile phases and phenylboronate derivatization .
Properties
CAS No. |
86630-40-2 |
|---|---|
Molecular Formula |
C29H48O6 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 |
InChI Key |
LRRBQWHWKJDDAW-OXMALERUSA-N |
Isomeric SMILES |
C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C |
Canonical SMILES |
CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .
Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride.
Substitution: Phenylselenyl anion from diphenyl diselenide.
Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .
Scientific Research Applications
28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:
Chemistry: It serves as a model compound for studying the synthesis and reactions of brassinosteroids.
Biology: It is used to understand the role of brassinosteroids in plant growth and development.
Agriculture: Its plant growth-promoting properties make it valuable for enhancing crop yields and stress resistance.
Mechanism of Action
The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Brassinosteroids
Dolicholide (C28-BR)
- Structural Differences : Dolicholide lacks the C29 methyl group present in 28-homodolicholide, resulting in a C28 backbone. Both share a 6-oxo-7-oxalactone function and 22α,23α-dihydroxylation.
- Biosynthetic Pathway : Dolicholide originates from campesterol, whereas this compound derives from isofucosterol or β-sitosterol, highlighting divergent substrate specificity in BR pathways .
28-Homodolichosterone (C29-BR)
- Biological Role : Both compounds are intermediates in BR biosynthesis, but 28-homodolichosterone is a ketone precursor to lactone-containing BRs like this compound .
Castasterone (C28-BR)
- Structural Similarities : Castasterone shares the 6-oxo group and 22,23-diol configuration with this compound but lacks the lactone and C29 methyl group.
- Activity: Castasterone is a direct precursor to brassinolide (the most active BR) and shows higher bioactivity than this compound in rice lamina inclination assays .
Analytical and Functional Distinctions
Chromatographic Behavior
- HPLC Retention : this compound’s larger hydrophobic C29 chain results in longer retention times compared to dolicholide and castasterone under identical ODS-C18 column conditions (220 nm detection) .
- Derivatization: Phenylboronic acid complexes with vicinal diols (C22 and C23) in this compound, aiding purification—a method less effective for mono-hydroxylated BRs .
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